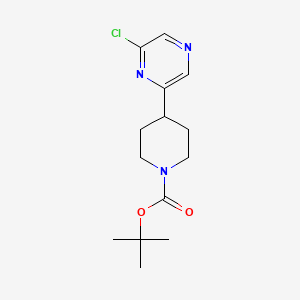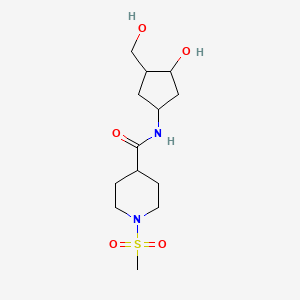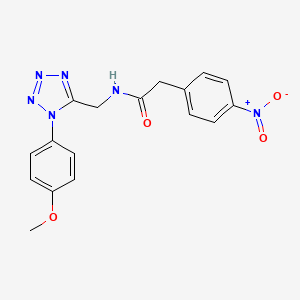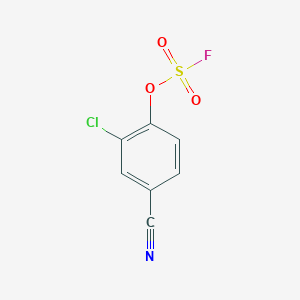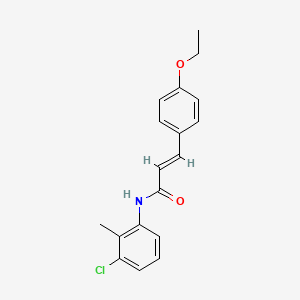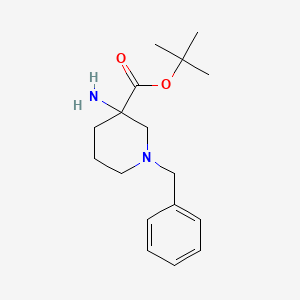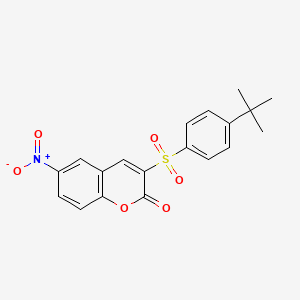![molecular formula C12H9F6NO2 B2356050 (3Z)-1,1,1-trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}pent-3-en-2-one CAS No. 338415-93-3](/img/structure/B2356050.png)
(3Z)-1,1,1-trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-1,1,1-trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}pent-3-en-2-one is a synthetic organic compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups. These functional groups contribute to the compound’s unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1,1,1-trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}pent-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)aniline and 1,1,1-trifluoropent-3-en-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as NMR and mass spectrometry, is essential for monitoring the reaction progress and verifying the product’s identity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1,1,1-trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-1,1,1-trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}pent-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound’s biological applications include its use as a probe for studying enzyme interactions and as a potential lead compound for drug discovery. Its trifluoromethyl and trifluoromethoxy groups can enhance the compound’s bioavailability and metabolic stability.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a scaffold for designing new pharmaceuticals with improved efficacy and safety profiles.
Industry
Industrially, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3Z)-1,1,1-trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}pent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-[4-(trifluoromethyl)anilino]pent-3-en-2-one
- (Z)-4-(3-trifluoromethyl-phenylamino)-pent-3-en-2-one
- (Z)-4-(2-hydroxy-anilino)pent-3-en-2-one
Uniqueness
Compared to similar compounds, (3Z)-1,1,1-trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}pent-3-en-2-one stands out due to the presence of both trifluoromethyl and trifluoromethoxy groups. These functional groups impart unique chemical and biological properties, making the compound valuable for a wide range of applications.
Properties
IUPAC Name |
(Z)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]pent-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6NO2/c1-7(6-10(20)11(13,14)15)19-8-2-4-9(5-3-8)21-12(16,17)18/h2-6,19H,1H3/b7-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNWVWUEZZVVMI-SREVYHEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/NC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
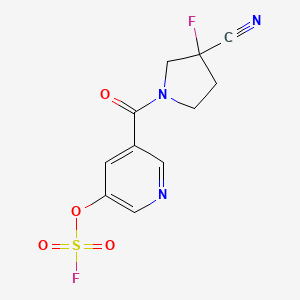
![2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2355968.png)
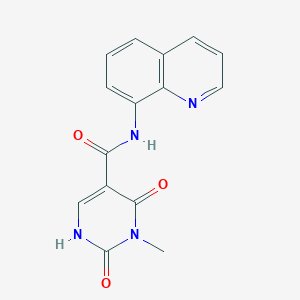
![{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2355970.png)
![Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B2355974.png)
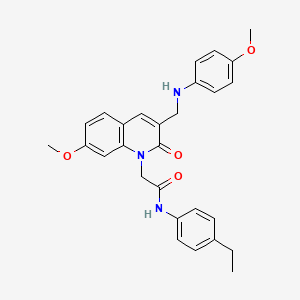
![Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2355977.png)
